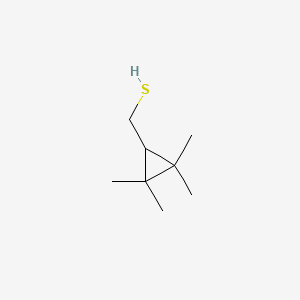
(2,2,3,3-Tetramethylcyclopropyl)methanethiol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2,2,3,3-Tetramethylcyclopropyl)methanethiol is an organic compound characterized by a cyclopropyl ring substituted with four methyl groups and a methanethiol group
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of (2,2,3,3-Tetramethylcyclopropyl)methanethiol typically involves the reaction of a suitable cyclopropyl precursor with a thiolating agent. One common method includes the reaction of (2,2,3,3-Tetramethylcyclopropyl)methanol with hydrogen sulfide in the presence of a catalyst to yield the desired thiol compound.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques to isolate the compound efficiently.
化学反応の分析
Types of Reactions: (2,2,3,3-Tetramethylcyclopropyl)methanethiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The compound can be reduced to form the corresponding hydrocarbon.
Substitution: The thiol group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or iodine can be used under mild conditions.
Reduction: Reducing agents like lithium aluminum hydride are commonly employed.
Substitution: Alkyl halides or acyl chlorides can be used in the presence of a base.
Major Products Formed:
Oxidation: Disulfides or sulfonic acids.
Reduction: Corresponding hydrocarbons.
Substitution: Alkylated or acylated derivatives.
科学的研究の応用
(2,2,3,3-Tetramethylcyclopropyl)methanethiol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential role in modulating biological pathways.
Medicine: Explored for its potential therapeutic properties.
Industry: Utilized in the development of novel materials and chemical processes.
作用機序
The mechanism of action of (2,2,3,3-Tetramethylcyclopropyl)methanethiol involves its interaction with specific molecular targets. The thiol group can form covalent bonds with proteins and enzymes, potentially altering their function. This interaction can modulate various biochemical pathways, leading to diverse biological effects.
類似化合物との比較
- (2,2,3,3-Tetramethylcyclopropyl)methanone
- (2,2,3,3-Tetramethylcyclopropyl)methylamine
Comparison:
- Structural Differences: While (2,2,3,3-Tetramethylcyclopropyl)methanethiol contains a thiol group, the similar compounds have different functional groups (ketone and amine, respectively).
- Reactivity: The thiol group in this compound imparts unique reactivity compared to the ketone and amine groups in the similar compounds.
- Applications: Each compound has distinct applications based on its functional group, with this compound being particularly useful in thiol-specific reactions and processes.
特性
分子式 |
C8H16S |
|---|---|
分子量 |
144.28 g/mol |
IUPAC名 |
(2,2,3,3-tetramethylcyclopropyl)methanethiol |
InChI |
InChI=1S/C8H16S/c1-7(2)6(5-9)8(7,3)4/h6,9H,5H2,1-4H3 |
InChIキー |
NUKQGKTYJKXQJH-UHFFFAOYSA-N |
正規SMILES |
CC1(C(C1(C)C)CS)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![rel-methyl (1R,2R,4R)-2-acetamidobicyclo[2.2.1]hept-5-ene-2-carboxylate](/img/structure/B13481522.png)

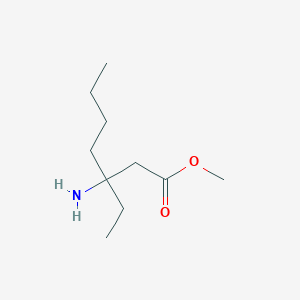

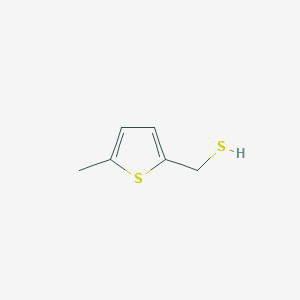
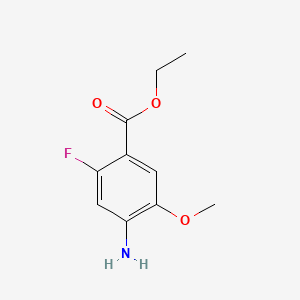
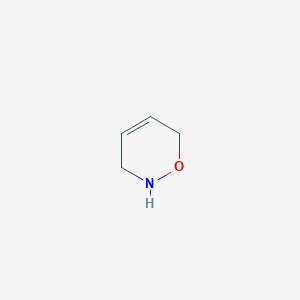
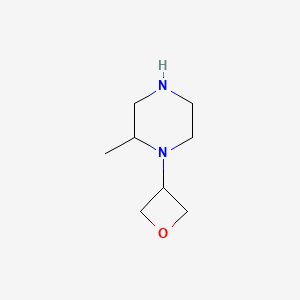

![8-Oxa-4-azatricyclo[4.2.1.0,3,7]nonane hydrochloride](/img/structure/B13481584.png)
![Bis({[(1s,3s)-3-(trifluoromethyl)cyclobutyl]methyl})amine hydrochloride](/img/structure/B13481590.png)

![Ethyl 2-oxo-2-[2-(trifluoromethyl)thiophen-3-yl]acetate](/img/structure/B13481608.png)

